molecular formula C14H21ClN2O2 B13087659 trans-Benzyl3-amino-4-methylpiperidine-1-carboxylatehydrochloride

trans-Benzyl3-amino-4-methylpiperidine-1-carboxylatehydrochloride

Cat. No.: B13087659
M. Wt: 284.78 g/mol
InChI Key: MMJLWUJXQMYCPX-JZKFLRDJSA-N
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Description

Trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.79 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with 3-amino-4-methylpiperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride can be compared with similar compounds such as:

Trans-benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13-;/m0./s1

InChI Key

MMJLWUJXQMYCPX-JZKFLRDJSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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